methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate
Overview
Description
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C12H12N2O2
Mechanism of Action
Target of Action
Pyrrole derivatives have been reported to exhibit a variety of biological activities, including acting as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Mode of Action
Without specific studies on “methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate”, it’s difficult to determine its exact mode of action. If it acts similarly to other pyrrole derivatives, it may inhibit certain enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by “this compound” would depend on its specific targets. For example, if it acts as a tyrosine kinase inhibitor, it could affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. If it acts as an enzyme inhibitor, for example, it could lead to decreased activity of that enzyme and changes in the cellular processes that the enzyme is involved in .
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrole ring in the compound can interact with enzymes such as cyclooxygenase and lipoxygenase, potentially inhibiting their activity. These interactions can lead to anti-inflammatory effects, as these enzymes are involved in the production of pro-inflammatory mediators . Additionally, the amino group in the compound can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of transcription factors, leading to changes in gene expression. This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can affect cellular metabolism, potentially leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This can lead to changes in enzyme activity and subsequent biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of specific genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity or changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, such as liver damage or gastrointestinal disturbances. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound can be metabolized into different metabolites, which may have distinct biological activities. These metabolic pathways can affect the compound’s overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins, which can influence its localization and accumulation. These interactions can affect the compound’s activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate typically involves the reaction of 3-nitro-4-(1H-pyrrol-1-yl)benzoic acid with methanol in the presence of a catalyst. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce various alkyl or acyl derivatives.
Scientific Research Applications
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1H-pyrrol-1-yl)benzoate
- Methyl 3-amino-4-(1H-indol-1-yl)benzoate
- Methyl 3-amino-4-(1H-imidazol-1-yl)benzoate
Uniqueness
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate is unique due to the presence of both an amino group and a pyrrole ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 3-amino-4-pyrrol-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNKITGOYJEYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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